3-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-amine
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Overview
Description
3-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-amine is a spirocyclic compound characterized by a unique structural framework. This compound is part of a class of molecules known for their diverse biological activities and potential applications in medicinal chemistry. The spirocyclic structure imparts a combination of rigidity and flexibility, making it an attractive scaffold for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-amine typically involves the construction of the spirocyclic core followed by functionalization. One common method is the Prins cyclization reaction, which allows the formation of the spirocyclic scaffold in a single step. For example, the cyclization of piperidin-4-one with but-3-en-1-ol in the presence of methanesulfonic acid can yield the desired spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The spirocyclic amine can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Conditions involving alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the amine can produce secondary or tertiary amines.
Scientific Research Applications
3-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-amine involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, a crucial transporter protein required for bacterial survival . The compound’s spirocyclic structure allows it to fit into the active site of the protein, disrupting its function and inhibiting bacterial growth.
Comparison with Similar Compounds
Similar Compounds
1-oxa-9-azaspiro[5.5]undecane derivatives: These compounds share the spirocyclic core but differ in their peripheral substituents.
3-Methoxy-1-oxa-8-azaspiro[4.5]decane: This compound has a similar structure but with a different ring size.
9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine: Another spirocyclic compound with variations in the substituents.
Uniqueness
3-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-amine stands out due to its specific combination of functional groups and the spirocyclic framework, which imparts unique chemical and biological properties. Its potential as a drug scaffold and its ability to interact with specific molecular targets make it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H26N2O2 |
---|---|
Molecular Weight |
242.36 g/mol |
IUPAC Name |
3-(4-methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-amine |
InChI |
InChI=1S/C13H26N2O2/c1-16-12-3-10-17-13(11-12)4-8-15(9-5-13)7-2-6-14/h12H,2-11,14H2,1H3 |
InChI Key |
NAICVDQMGYWRIV-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCOC2(C1)CCN(CC2)CCCN |
Origin of Product |
United States |
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